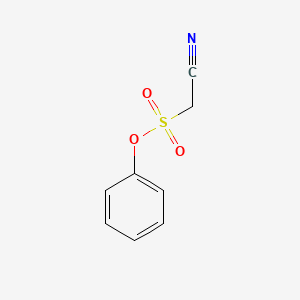

phenyl cyanomethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl cyanomethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWILMJKBEWDTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476123 | |

| Record name | Methanesulfonic acid, cyano-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71517-72-1 | |

| Record name | Methanesulfonic acid, cyano-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Synthetic Reagent Design

In the realm of modern synthetic organic chemistry, the design of novel reagents is driven by the pursuit of higher efficiency, selectivity, and functional group tolerance. Phenyl cyanomethanesulfonate can be contextualized as a multifunctional reagent. The phenylsulfonate moiety is a well-established leaving group, while the α-cyano group significantly acidifies the methylene (B1212753) protons, rendering them susceptible to deprotonation and subsequent nucleophilic attack. This duality positions the compound as a potential precursor for the introduction of the cyanomethylsulfonyl group or as a reagent in reactions where the sulfonate is displaced.

The design of such reagents aligns with the principles of atom economy and step economy, where a single molecule can impart complex functionality in a single transformation. The interplay between the electrophilic sulfur atom, the nucleophilic potential of the cyanomethyl anion, and the leaving group capacity of the phenoxy group defines its place in advanced synthetic design.

Historical Development and Initial Synthetic Utility in Organic Transformations

Detailed historical accounts of the synthesis and initial applications of phenyl cyanomethanesulfonate are sparse in readily available chemical literature. However, the development of related compounds, such as phenyl benzenesulfonates and various sulfonyl chlorides, provides a framework for its likely origins. The synthesis of sulfonate esters, in general, has been a cornerstone of organic chemistry for over a century, primarily for their utility in converting alcohols to effective leaving groups.

The introduction of a cyano group alpha to the sulfonyl moiety is a more modern development, driven by the need for reagents that can participate in carbon-carbon bond-forming reactions. It is plausible that this compound was developed as part of a broader investigation into reagents for cyanoalkylation or as a reactive intermediate in the synthesis of more complex target molecules. Its initial utility would likely have been explored in the context of nucleophilic substitution reactions, both at the sulfur center and at the α-carbon.

Conceptual Frameworks for Reagent Functionality and Synthetic Strategy

Established Synthetic Pathways to this compound

The traditional synthesis of this compound and related aryl sulfonates relies on well-established chemical transformations. These methods typically involve the coupling of a phenyl-containing nucleophile with an electrophilic cyanomethanesulfonyl species.

Synthesis from Phenyl Cyanomethyl Precursors

A plausible, though less direct, route to this compound could conceptually begin with phenylacetonitrile (B145931) (a phenyl cyanomethyl precursor). This would involve the introduction of a sulfonate group at the α-position to the cyano group. However, the direct sulfonation of the benzylic carbon in phenylacetonitrile is a challenging transformation and not a commonly reported method for this specific target. A more likely approach involves the use of a pre-functionalized cyanomethyl synthon.

Synthesis from Sulfonate and Cyanomethyl Substrates

The most direct and widely recognized method for the synthesis of aryl sulfonates, including this compound, involves the reaction of a sulfonyl chloride with a phenol. nih.govorgsyn.org In this case, the key precursors are cyanomethanesulfonyl chloride and phenol.

The reaction proceeds via a nucleophilic attack of the hydroxyl group of phenol on the electrophilic sulfur atom of cyanomethanesulfonyl chloride, leading to the formation of the sulfonate ester and the elimination of hydrogen chloride. To facilitate this reaction, a base is typically added to neutralize the liberated HCl and to activate the phenol by converting it to the more nucleophilic phenoxide ion. orgsyn.orgnih.gov

Reaction Scheme:

In this reaction, phenol (C₆H₅OH) reacts with cyanomethanesulfonyl chloride (NCCH₂SO₂Cl) in the presence of a suitable base.

Commonly used bases for this transformation include tertiary amines like triethylamine (B128534) or pyridine (B92270). The reaction is often carried out in an inert solvent such as dichloromethane (B109758) or diethyl ether at controlled temperatures to manage the exothermicity of the reaction.

Table 1: Reaction Parameters for the Synthesis of this compound from Phenol and Cyanomethanesulfonyl Chloride

| Parameter | Typical Conditions |

| Reactants | Phenol, Cyanomethanesulfonyl chloride |

| Base | Triethylamine, Pyridine |

| Solvent | Dichloromethane, Diethyl ether |

| Temperature | 0 °C to room temperature |

Multi-Component and Convergent Approaches in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. researchgate.net While no specific MCRs for the direct synthesis of this compound have been detailed in the provided search results, a conceptual multi-component approach could involve the simultaneous reaction of a phenyl-containing species, a source of the cyanomethyl group, and a sulfur dioxide surrogate.

Innovative Approaches in this compound Preparation

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. These principles are being applied to the synthesis of sulfonate esters, including potential routes to this compound.

Sustainable and Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, this can be achieved through several strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, minimizing waste. The established synthesis from phenol and cyanomethanesulfonyl chloride has good atom economy, with the main byproduct being a salt.

Use of Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of bio-based solvents or reagents where possible aligns with green chemistry principles.

Energy Efficiency: Employing milder reaction conditions, such as ambient temperature and pressure, to reduce energy consumption.

One sustainable approach to generating the sulfonic acid precursor involves the use of thiourea (B124793) dioxide as a sulfur dioxide surrogate with air as a green oxidant. ijnc.ir

Catalytic Methods for this compound Formation

The development of catalytic methods for the synthesis of aryl sulfonates is an active area of research, aiming to improve efficiency and reduce the need for stoichiometric reagents. While specific catalytic methods for this compound were not found, general catalytic approaches for aryl sulfonate formation could be applicable. These can include:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts have been used to form C-S bonds, which could be a key step in a novel synthesis of the cyanomethanesulfonyl precursor.

Copper-Catalyzed Reactions: Copper catalysts are also known to promote the formation of sulfones and related compounds.

Organocatalysis: The use of small organic molecules as catalysts can offer a metal-free alternative for sulfonate ester synthesis.

These catalytic systems can potentially offer milder reaction conditions, higher selectivity, and broader functional group tolerance compared to traditional methods.

Synthesis of this compound: Information Not Available

Extensive research into the synthesis of the chemical compound "this compound" has revealed a lack of specific, publicly available scientific literature detailing its production and the optimization of reaction conditions. Searches for direct synthetic methodologies, including "synthesis of this compound," "this compound reaction optimization," and "preparation of this compound," did not yield any dedicated studies or established protocols for this particular compound.

While general principles of organic chemistry suggest potential synthetic routes, such as the reaction between a cyanomethanesulfonyl chloride and phenol, no specific research findings, data tables, or detailed discussions concerning the optimization of such a process for this compound could be located in the searched scientific databases and literature.

Therefore, the requested article focusing on the optimization of reaction conditions and yields in the production of this compound cannot be generated at this time due to the absence of specific and verifiable research data on this topic.

Electrophilic Reactivity of this compound

The primary site for electrophilic attack by a nucleophile is the sulfur atom of the sulfonate ester. The strong electron-withdrawing nature of the two sulfonyl oxygens and the cyanomethyl group makes the sulfur atom highly electron-deficient.

Nucleophilic Additions to this compound

Nucleophilic attack on the sulfur atom is the characteristic reaction of sulfonate esters. This typically proceeds via a nucleophilic substitution mechanism at the sulfur center, rather than an addition-elimination pathway typical for carbonyl compounds. A variety of nucleophiles can attack the sulfur atom, leading to the cleavage of the S-OAr bond.

Substitution Reactions Involving this compound as an Electrophile

In these reactions, a nucleophile (Nu⁻) attacks the electrophilic sulfur atom, resulting in the displacement of the phenoxide ion. This is a standard mode of reactivity for sulfonate esters.

Reaction Scheme: Ph-O-SO₂-CH₂CN + Nu⁻ → Nu-SO₂-CH₂CN + Ph-O⁻

The facility of this reaction would depend on the nucleophilicity of the attacking species and the stability of the phenoxide leaving group. Electron-withdrawing substituents on the phenyl ring would make the phenoxide a better leaving group, thus accelerating the reaction.

Table 1: Hypothetical Relative Reactivity with Various Nucleophiles (This table is illustrative and not based on experimental data for this compound)

| Nucleophile (Nu⁻) | Expected Relative Rate | Product Type |

| RS⁻ (Thiolates) | High | Thiosulfonate |

| RO⁻ (Alkoxides) | Moderate | Dialkylsulfonate |

| R₂NH (Amines) | Moderate | Sulfonamide |

| CN⁻ (Cyanide) | Moderate to Low | Dicyanomethanesulfonate derivative |

| H₂O (Water) | Low (requires catalysis) | Cyanomethanesulfonic acid |

Rearrangement Reactions Facilitated by this compound

While there is no specific literature documenting rearrangement reactions facilitated by this compound, analogous sulfonate esters are known to participate in or promote rearrangements. For instance, if the molecule were used to esterify an alcohol containing a suitable neighboring group, it could facilitate rearrangements such as the pinacol (B44631) rearrangement by acting as a good leaving group upon protonation or activation. msu.edu However, rearrangements directly involving the this compound structure itself are not documented. The Fries rearrangement, which is common for phenyl esters, typically requires a carbonyl group and is not applicable here. rsc.org Similarly, the Beckmann rearrangement involves oximes and is not directly relevant. mdpi.com

Role of the Cyanomethylsulfonyl Moiety as a Leaving Group

The cyanomethanesulfonate anion (⁻O-SO₂-CH₂CN) is expected to be a good leaving group. Its stability arises from the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. This makes the carbon atom of an alkyl group attached to the sulfonate oxygen (in an alkyl cyanomethanesulfonate) susceptible to nucleophilic attack. In the case of this compound, the relevant bond for this type of reactivity would be the C-O bond of the phenyl ring, but cleavage here via S_N2 is generally difficult. More relevant would be reactions where the entire Ph-O-SO₂- group acts on another molecule. However, the prompt specifies reactions of this compound. If we consider the cyanomethylsulfonyl group's role in reactions where the phenoxy part is substituted, this falls under nucleophilic aromatic substitution.

S_N2 Type Displacements Involving this compound

S_N2 reactions typically occur at a saturated sp³ carbon center. This compound does not have such a carbon atom that would be attacked to displace a leaving group in a standard intermolecular S_N2 fashion.

However, if we consider nucleophilic aromatic substitution (S_NAr), the phenyl ring could be attacked by a potent nucleophile. For this to occur, the ring usually needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions. libretexts.org The cyanomethanesulfonate group is electron-withdrawing, but its activating effect for S_NAr at the ortho/para positions is not documented. The mechanism would proceed via a Meisenheimer complex. libretexts.org

Elimination Reactions (E1, E2) Triggered by this compound

Elimination reactions require a suitable substrate, typically an alkyl group from which a proton and a leaving group can be removed. This compound itself cannot undergo a standard E1 or E2 reaction as it lacks the necessary alkyl framework.

If this compound were used to derivatize an alcohol (forming an alkyl cyanomethanesulfonate), the resulting molecule would be an excellent substrate for elimination reactions. The cyanomethanesulfonate anion would be the leaving group. The regioselectivity (Zaitsev vs. Hofmann product) would depend on the steric bulk of the base and the substrate, as is typical for E2 reactions. youtube.com E1 reactions would proceed through a carbocation intermediate after the departure of the cyanomethanesulfonate leaving group.

Fragmentation Processes Involving the Leaving Group derived from this compound

The stability and fragmentation of the leaving group are critical in determining the reaction pathways of sulfonate esters. When this compound participates in a reaction where the phenoxy group is displaced, the resulting cyanomethanesulfonate anion (NCCH₂SO₃⁻) becomes the leaving group. While direct experimental studies on the fragmentation of this specific anion are not extensively documented, its decomposition pathways can be predicted based on the principles of mass spectrometry and known chemical reactivities of related species.

Under conditions such as mass spectrometry analysis, the cyanomethanesulfonate anion would likely undergo fragmentation through several plausible pathways. The inherent stability of molecules like sulfur dioxide (SO₂) and the relative stability of the cyanomethyl anion or radical suggest specific cleavage points within the ion.

Plausible Fragmentation Pathways:

Loss of Sulfur Dioxide: A common fragmentation pattern for sulfonate derivatives is the elimination of SO₂. For the cyanomethanesulfonate anion, this would lead to the formation of the cyanomethyl anion.

NCCH₂SO₃⁻ → ⁻CH₂CN + SO₂

C-S Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-sulfur bond could also occur. Homolytic cleavage would produce a cyanomethyl radical and an SO₃⁻ radical anion. Heterolytic cleavage is less likely without further reaction drivers.

Fragmentation involving the Cyano Group: While the C-CN bond is strong, fragmentation pathways involving the loss of a cyanide radical or anion could be envisioned under high-energy conditions, though these are generally less favored compared to the loss of the stable SO₂ molecule.

The stability of the resulting fragments, such as the resonance-stabilized cyanomethyl anion and the gaseous sulfur dioxide, provides a thermodynamic driving force for these decomposition processes. copernicus.orgresearchgate.net

Anionic and Radical Reactivity Derived from this compound

This compound is a versatile precursor capable of generating both anionic and radical species, leading to a diverse range of chemical transformations.

Generation and Reactivity of Cyanomethyl Anions from this compound

The cyanomethyl anion (⁻CH₂CN) is a potent nucleophile and a strong base, valued in organic synthesis for the formation of carbon-carbon bonds. dntb.gov.ua While commonly generated from acetonitrile (B52724) via strong bases or from precursors like phenylsulfonylacetonitrile, this compound can theoretically serve as a source for this anion.

Generation Mechanisms:

Nucleophilic Displacement: A strong nucleophile could attack the sulfonyl sulfur, leading to the displacement of the cyanomethyl anion. This pathway is speculative and would require a highly reactive nucleophile.

Base-Mediated Elimination: More plausibly, a strong, non-nucleophilic base could deprotonate the α-carbon, but this is unlikely given the acidity of the methylene (B1212753) protons is not exceptionally high. A more likely anionic pathway involves the cleavage of the S-C bond. For instance, reductive cleavage using agents like sodium amalgam or samarium(II) iodide, which is known to cleave sulfone C-S bonds, could potentially generate the cyanomethyl anion. rsc.org

Once generated, the cyanomethyl anion exhibits well-established reactivity. dntb.gov.ua It can participate in nucleophilic substitution reactions with alkyl halides, addition reactions to carbonyls and imines, and can act as a base to deprotonate a wide range of acidic protons.

Radical Pathways Initiated or Propagated by this compound

Radical reactions offer an alternative set of transformations. This compound can initiate or propagate radical chains through the homolytic cleavage of its covalent bonds under thermal or photochemical conditions. nih.govnih.gov

Plausible Radical Generation:

S-C Bond Homolysis: Cleavage of the sulfur-carbon bond would yield a cyanomethyl radical (•CH₂CN) and a phenylsulfonyl radical (PhSO₂•). The cyanomethyl radical is a known reactive intermediate. youtube.com

O-S Bond Homolysis: Cleavage of the oxygen-sulfur bond would produce a phenoxy radical (PhO•) and a cyanomethanesulfonyl radical (•SO₂CH₂CN).

These radicals can subsequently engage in various processes:

Hydrogen Abstraction: They can abstract hydrogen atoms from solvent or substrate molecules, propagating a radical chain. youtube.com

Addition to Multiple Bonds: The cyanomethyl radical can add to alkenes and alkynes, a key step in radical-mediated functionalization reactions. rsc.org

Sulfonylation: The phenylsulfonyl radical can add to unsaturated systems, leading to the introduction of a sulfonyl group. researchgate.net

The specific pathway followed would depend on the reaction conditions, including temperature, light, and the presence of radical initiators or inhibitors.

Solvent Effects and Reaction Kinetics in this compound Transformations

The solvent plays a crucial role in dictating the rate and mechanism of reactions involving sulfonate esters. libretexts.orgnih.gov For this compound, solvent polarity, proticity, and coordinating ability will influence its transformations, particularly nucleophilic substitution reactions where the phenoxysulfonyl group acts as a leaving group.

Solvent Effects on Reaction Mechanisms:

| Solvent Type | Effect on Sₙ1 Reactions | Effect on Sₙ2 Reactions | Plausible Impact on this compound Reactions |

| Polar Protic (e.g., H₂O, EtOH, MeOH) | Rate increases. Stabilizes the carbocation intermediate and the anionic leaving group through hydrogen bonding. libretexts.org | Rate decreases. Solvates the nucleophile, reducing its reactivity. libretexts.org | Solvolysis or reactions with weak nucleophiles would be favored. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Rate decreases. Less effective at stabilizing the transition state leading to the carbocation. libretexts.org | Rate increases. Solvates the cation of a salt but leaves the anion (nucleophile) "bare" and more reactive. | Sₙ2 reactions with strong, anionic nucleophiles would be significantly accelerated. |

| Nonpolar (e.g., Toluene, Hexane) | Very slow. Insufficient stabilization of ionic intermediates. | Very slow. Reactants often have poor solubility. | Generally unsuitable for ionic reactions involving this substrate. |

This table is generated based on established principles of physical organic chemistry.

Reaction Kinetics:

The kinetics of reactions involving this compound are expected to follow established models for sulfonate esters. mdpi.com

Sₙ2 Reactions: These reactions are anticipated to exhibit second-order kinetics, with the rate being dependent on the concentrations of both the this compound and the nucleophile.

Rate = k[this compound][Nucleophile]

Sₙ1 Reactions: In cases where a stable carbocation can be formed from the substrate reacting with this compound, the reaction would likely follow first-order kinetics, dependent only on the concentration of the substrate undergoing substitution.

Rate = k[Substrate]

Kinetic studies on the hydrolysis of various esters containing sulfonic acid groups have shown that the rates are highly dependent on temperature and pH, following predictable Arrhenius behavior. mdpi.com Similar dependencies are expected for this compound.

Stereochemical Aspects of this compound Reactions

The stereochemical outcome of reactions involving sulfonate esters is a well-understood and predictable aspect of their chemistry, which is crucial for stereoselective synthesis. youtube.comperiodicchemistry.comlibretexts.org

Formation of Sulfonate Esters:

When a sulfonate ester is prepared from a chiral alcohol, the reaction occurs at the oxygen atom of the alcohol. The sulfonyl chloride (e.g., cyanomethanesulfonyl chloride) reacts with the hydroxyl group, and the carbon-oxygen bond of the alcohol remains intact. Consequently, the formation of the sulfonate ester proceeds with retention of configuration at the chiral carbon center. youtube.com

Reactions with Sulfonates as Leaving Groups:

Once formed, the sulfonate group is an excellent leaving group, comparable to halides. periodicchemistry.comyoutube.com When a chiral substrate bearing a cyanomethanesulfonate group undergoes nucleophilic substitution, the stereochemical outcome depends on the mechanism:

Sₙ2 Mechanism: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This backside attack leads to a predictable inversion of configuration at the stereocenter. youtube.com This is a cornerstone of stereocontrolled synthesis, allowing for the conversion of a chiral alcohol into a product with the opposite stereochemistry via a sulfonate intermediate.

Sₙ1 Mechanism: If the reaction proceeds through a planar carbocation intermediate, the nucleophile can attack from either face. This results in the formation of a racemic or near-racemic mixture of products, leading to a loss of stereochemical information . youtube.com

These principles allow for the strategic use of this compound or related sulfonates in asymmetric synthesis to control the stereochemistry of the final products.

Applications of Phenyl Cyanomethanesulfonate in Advanced Organic Synthesis

Phenyl Cyanomethanesulfonate as a Cyanomethylating Reagent

One of the primary applications of this compound is as a cyanomethylating agent, where it facilitates the introduction of the cyanomethyl (–CH₂CN) group into various molecular scaffolds. This functionality is due to the presence of the phenylsulfonate group, which acts as an effective leaving group in nucleophilic substitution reactions.

Synthesis of Nitriles and Related Cyano-Functionalized Compounds

This compound serves as an efficient reagent for the synthesis of a wide range of nitriles. In a typical reaction, a nucleophile attacks the methylene (B1212753) carbon of the cyanomethyl group, leading to the displacement of the phenylsulfonate anion. This process allows for the formation of a new carbon-carbon or carbon-heteroatom bond, effectively transferring the cyanomethyl moiety to the nucleophilic substrate. This method is instrumental in creating cyano-functionalized compounds, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Construction of Complex Carbon Frameworks via Stereoselective Cyanomethylation

Beyond simple nitrile synthesis, this compound is employed in the construction of more intricate molecular architectures. It is a key building block in the synthesis of complex heterocyclic systems. For instance, it is used in cyclocondensation reactions with C₃-biselectrophiles, such as β-diketones, to produce pharmacologically relevant 2-aminopyridine-3-sulfonates. vulcanchem.com In these multi-step syntheses, the cyanomethyl group is integral to forming the core structure of the target molecule. While the reagent itself is achiral, its use in stereoselective cyanomethylation can be achieved through the use of chiral substrates, auxiliaries, or catalysts, allowing for the controlled construction of specific stereoisomers.

This compound in the Synthesis of Sulfonylated Organic Compounds

The phenylsulfonate portion of the molecule is not merely a leaving group; it can be incorporated into the final product, making the reagent a valuable source for introducing sulfonyl groups into organic molecules.

Preparation of Sulfones and Sulfonamides Using this compound

This compound is a precursor for the synthesis of sulfonyl-containing compounds, which are a prominent class of structures in medicinal chemistry. nih.gov Derivatives of this compound, such as sulfonamides, have been investigated for their potential as anticancer agents, with some showing inhibitory effects on tyrosine kinases. vulcanchem.com The synthesis of these compounds leverages the reactivity of the sulfonate group, which can be transformed into sulfonamides through reactions with appropriate amine nucleophiles under specific conditions.

Introduction of Sulfonyl Groups into Diverse Organic Molecules

The reagent plays a pivotal role in building complex heterocyclic compounds where the sulfonate group is a critical functional feature. A significant application is in the synthesis of quinoline (B57606) analogues, where the incorporated sulfonate group can enhance solubility and binding affinity, properties that are highly desirable for kinase inhibitors. vulcanchem.com Similarly, pyridine-sulfonate hybrids derived from this reagent have demonstrated moderate antimicrobial activity. vulcanchem.com These applications highlight the utility of this compound in introducing the sulfonyl moiety to create molecules with specific, targeted biological activities.

This compound as a Precursor for Active Methylene Compounds

The structure of this compound inherently contains an active methylene group. The methylene (–CH₂–) unit is positioned between two strong electron-withdrawing groups: the cyano (–CN) group and the phenylsulfonate (–SO₂OPh) group. This arrangement significantly increases the acidity of the methylene protons.

Due to this enhanced acidity, a base can readily deprotonate the methylene group to generate a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can react with a wide variety of electrophiles, such as alkyl halides or carbonyl compounds. This reactivity makes this compound a valuable precursor for generating functionalized active methylene compounds, which are versatile intermediates for synthesizing more complex molecular targets. The ability to form this stabilized carbanion is central to many of the condensation and alkylation reactions in which this reagent participates.

Interactive Data Table: Reactions of this compound

| Reaction Type | Role of Reagent | Functional Group Transferred | Example Product Class |

| Cyanomethylation | Electrophile | Cyanomethyl (–CH₂CN) | Nitriles, Heterocycles |

| Sulfonylation | Electrophile | Phenylsulfonate (–SO₃Ph) | Sulfonated Heterocycles |

| Active Methylene Chemistry | Nucleophile (after deprotonation) | Functionalized Methylene | Alkylated/Acylated Derivatives |

Alkylation and Acylation of the Cyanomethyl Moiety Derived from this compound

The methylene group in this compound, positioned between two electron-withdrawing groups (the cyano and the phenylsulfonyl groups), is highly acidic and can be readily deprotonated by a suitable base to form a stabilized carbanion. This carbanion serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, most notably alkylation and acylation.

The general scheme for the alkylation of the cyanomethyl moiety involves the deprotonation of this compound followed by the introduction of an alkylating agent, as depicted in the following reaction:

R-X + NC-CH₂-SO₃Ph --(Base)--> R-CH(CN)-SO₃Ph

Where R-X represents an alkyl halide or another suitable electrophile. The choice of base and reaction conditions is crucial to ensure high yields and prevent side reactions. Common bases employed for this purpose include sodium hydride, lithium diisopropylamide (LDA), and potassium carbonate. The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Similarly, the acylation of the cyanomethyl moiety can be achieved by treating the corresponding carbanion with an acylating agent, such as an acyl chloride or an anhydride, to introduce a carbonyl group. This reaction provides access to β-ketonitriles bearing a phenylsulfonyl group, which are valuable intermediates in organic synthesis.

The table below summarizes representative examples of alkylation and acylation reactions of active methylene compounds, illustrating the general reactivity pattern applicable to the cyanomethyl moiety of this compound.

| Active Methylene Compound | Alkylating/Acylating Agent | Base | Product | Yield (%) |

| Diethyl malonate | Ethyl iodide | K₂CO₃ | Diethyl 2-ethylmalonate | 93 |

| Ethyl acetoacetate | Benzyl bromide | K₂CO₃/TEBAC | Ethyl 2-benzylacetoacetate | 82 |

| Phenylacetonitrile (B145931) | Butyl bromide | Cs₂CO₃ | 2-Phenylhexanenitrile | ~90 |

This table presents generalized data for similar active methylene compounds to illustrate the synthetic potential.

Condensation Reactions and Heterocycle Formation Utilizing this compound

This compound is a key precursor for the synthesis of a wide array of heterocyclic compounds, particularly those containing nitrogen and sulfur. Its utility in this regard stems from its ability to participate in condensation reactions, often initiated by the Pinner reaction.

In the presence of an appropriate nucleophile, such as an amine, this compound can undergo a Pinner-type reaction to form a phenoxysulfonylketene aminal. This intermediate is a versatile building block that can be subsequently cyclized with various C₃-biselectrophiles to construct heterocyclic rings. A notable example is the synthesis of phenyl 2-aminopyridine-3-sulfonates. researchgate.net In this sequence, the phenoxysulfonylketene aminal, derived from this compound, undergoes a cyclocondensation reaction with β-diketones or other suitable 1,3-dielectrophiles to afford the substituted pyridine (B92270) derivatives. researchgate.net

The general reaction pathway is as follows:

Pinner Reaction: this compound reacts with an amine to form a phenoxysulfonylketene aminal.

Cyclocondensation: The ketene (B1206846) aminal intermediate reacts with a C₃-biselectrophile (e.g., a β-diketone) to yield the final heterocyclic product.

This strategy has been successfully employed to synthesize a series of phenyl 2-aminopyridine-3-sulfonates, which are of significant interest in medicinal chemistry. researchgate.net Furthermore, the inherent reactivity of this compound makes it a valuable precursor for the synthesis of other heterocyclic systems, such as quinoline analogues, where the sulfonate group can enhance solubility and biological activity.

The following table provides examples of heterocycles synthesized using precursors derived from activated cyanomethyl compounds.

| Precursor | Reactant | Heterocycle Formed |

| Phenoxysulfonylketene aminal | β-Diketone | 2-Aminopyridine-3-sulfonate |

| This compound derivative | Amine/Thiol | Thiazole derivative |

| Activated nitrile | Hydrazine | Pyrazole derivative |

Utility of this compound in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, thereby increasing efficiency and reducing waste. While specific examples of this compound in documented cascade or multi-component reactions are not abundant in the literature, its chemical properties suggest significant potential for its application in these advanced synthetic methodologies.

The dual functionality of this compound—an activatable cyanomethyl group and a sulfonate leaving group—makes it an ideal candidate for designing novel cascade sequences. For instance, an initial reaction involving the cyanomethyl moiety, such as an alkylation or a Michael addition, could be followed by an intramolecular cyclization where the phenylsulfonate group is displaced by a nucleophile generated in the first step.

In the context of MCRs, this compound could serve as a versatile building block. For example, in a four-component Ugi reaction, a derivative of this compound could potentially act as the acid component, leading to the formation of complex α-acylamino amides bearing the cyanomethylsulfonyl moiety. The resulting products could then undergo further transformations, leveraging the reactivity of the nitrile and sulfonate groups.

The potential for this compound in these reactions is summarized in the table below:

| Reaction Type | Potential Role of this compound | Plausible Product Class |

| Cascade Reaction | Initiator of a Michael addition followed by intramolecular cyclization | Substituted cyclic compounds |

| Multi-Component Reaction | Acid component in an Ugi or Passerini-type reaction | Highly functionalized acyclic structures |

| Tandem Reaction | Substrate for tandem alkylation and subsequent heterocycle formation | Fused heterocyclic systems |

Enantioselective and Diastereoselective Transformations Utilizing this compound

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral drugs and natural products. While the direct application of this compound in enantioselective and diastereoselective transformations is an area that remains to be fully explored, the principles of asymmetric synthesis can be readily applied to reactions involving this versatile reagent.

One potential approach to achieving stereocontrol is through the use of a chiral base or a chiral phase-transfer catalyst during the alkylation of the cyanomethyl moiety. The chiral environment provided by the catalyst could induce a facial bias in the approach of the electrophile to the planar carbanion intermediate, leading to the preferential formation of one enantiomer.

Alternatively, the phenyl group of the sulfonate could be replaced with a chiral auxiliary. The steric and electronic properties of the chiral auxiliary could direct the stereochemical outcome of reactions at the cyanomethyl position. Following the desired transformation, the chiral auxiliary could be cleaved to afford the enantiomerically enriched product.

The diastereoselective potential of this compound can be harnessed in reactions with chiral substrates. For example, the addition of the cyanomethyl carbanion to a chiral aldehyde or ketone would lead to the formation of two diastereomeric products. The inherent stereochemistry of the substrate, along with careful control of reaction conditions, could favor the formation of one diastereomer over the other.

The table below outlines potential strategies for stereoselective transformations involving this compound.

| Stereoselective Strategy | Key Component | Expected Outcome |

| Enantioselective Alkylation | Chiral phase-transfer catalyst | Enantioenriched α-alkylated product |

| Chiral Auxiliary Control | Chiral sulfonate ester | Diastereoselective functionalization |

| Substrate-Controlled Diastereoselection | Reaction with a chiral electrophile | Diastereomerically enriched product |

Retrosynthetic Analysis Leveraging this compound in Complex Molecule Synthesis

Retrosynthetic analysis is a powerful problem-solving technique used to plan the synthesis of complex organic molecules. researchgate.netwixsite.com It involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known chemical reactions. acs.orgnih.gov this compound, with its unique combination of functional groups, can be a valuable tool in a chemist's retrosynthetic toolbox.

When planning the synthesis of a complex molecule containing a cyanomethylsulfonyl group or a heterocyclic core that can be derived from it, this compound can be identified as a key "synthon"—an idealized fragment resulting from a disconnection. For example, if a target molecule contains a substituted 2-aminopyridine-3-sulfonate moiety, a retrosynthetic disconnection of the pyridine ring would lead back to a phenoxysulfonylketene aminal and a C₃-biselectrophile, with the former being readily accessible from this compound.

The following table illustrates a hypothetical retrosynthetic analysis where this compound serves as a key building block for a complex target molecule.

| Target Molecule | Retrosynthetic Disconnection | Key Intermediate | Precursor |

| Complex Pyridine Derivative | C-N and C-C bonds of the pyridine ring | 2-Aminopyridine-3-sulfonate | Phenoxysulfonylketene aminal |

| Phenoxysulfonylketene aminal | Pinner reaction disconnection | This compound | Commercially available |

Computational and Theoretical Studies of Phenyl Cyanomethanesulfonate

Electronic Structure and Molecular Orbital Analysis of Phenyl Cyanomethanesulfonate

The electronic characteristics of a molecule are fundamental to understanding its behavior. Through computational methods, we can model the distribution of electrons and the nature of molecular orbitals, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) Calculations on Ground State Geometries and Charge Distribution

These calculations also allow for the determination of the charge distribution across the molecule, often visualized through a molecular electrostatic potential (MEP) map or quantified using methods like Mulliken charge population analysis. The charge distribution is crucial for identifying electrophilic and nucleophilic sites within the molecule. In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the sulfur atom and the carbon of the cyano group would likely exhibit partial positive charges, making them susceptible to nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters and Mulliken Charges for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Value | Atom(s) | Mulliken Charge (e) |

| Bond Length | 1.78 Å | S-O(sulfonyl) | -0.65 |

| Bond Length | 1.45 Å | S-C(methylene) | +0.15 |

| Bond Length | 1.16 Å | C≡N | C: +0.10, N: -0.45 |

| Bond Length | 1.79 Å | S-O(phenyl) | -0.60 |

| Bond Angle | 119.5° | O-S-O | S: +1.20 |

| Bond Angle | 105.0° | O-S-C | |

| Dihedral Angle | 85.0° | C(phenyl)-O-S-C(methylene) |

Note: This data is illustrative and represents typical values that might be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity Predictions of this compound

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, indicating its potential to act as a nucleophile in electrophilic aromatic substitution reactions. Conversely, the LUMO is likely centered on the cyanomethanesulfonyl group, specifically with significant contributions from the sulfur and the cyano-carbon atoms. This suggests that the molecule's primary electrophilic sites are located in this region. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -8.5 | Phenyl Ring (π-system) |

| LUMO | -1.2 | S, C(cyano), O(sulfonyl) |

| HOMO-LUMO Gap | 7.3 eV | - |

Note: This data is hypothetical and serves to illustrate the application of FMO theory.

Theoretical Investigations of Reaction Mechanisms Involving this compound

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, including the identification of transient species and the energetic demands of the transformation.

Transition State Characterization and Reaction Pathway Elucidation

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products. rsc.org A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. For a reaction involving this compound, such as a nucleophilic substitution at the sulfur atom, theoretical calculations can model the geometry of the transition state, where the nucleophile is partially bonded to the sulfur and the phenoxy group is a partially broken bond.

Energy Profiles and Activation Barriers for this compound-Mediated Reactions

The energy profile of a reaction provides quantitative data on its feasibility. The activation barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate. claremont.edu For instance, in a proposed reaction where a nucleophile attacks the methylene (B1212753) carbon, displacing the sulfonate group, computational studies could calculate the activation energy. A high activation barrier would suggest that the reaction is slow and may require significant energy input, such as heat.

Table 3: Hypothetical Energy Profile for a Nucleophilic Attack on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0 |

| Transition State | +25 |

| Products (Phenyl-Nu + Cyanomethanesulfonate⁻) | -10 |

Note: This data is illustrative and represents a plausible energy profile for a hypothetical reaction.

In Silico Design of Novel Reactivity Patterns for this compound Derivatives

In silico design involves using computational methods to predict the properties of novel molecules before they are synthesized in the laboratory. nih.govmdpi.com This approach can accelerate the discovery of new reagents and functional materials by rationally guiding synthetic efforts.

By systematically modifying the structure of this compound, for example, by introducing electron-withdrawing or electron-donating substituents on the phenyl ring, it is possible to tune its electronic properties and, consequently, its reactivity. DFT and FMO calculations on these virtual derivatives can predict how these changes will affect the HOMO and LUMO energies, charge distribution, and susceptibility to certain reactions. nih.gov For example, adding a nitro group to the phenyl ring would likely lower the energy of the HOMO and make the ring less nucleophilic, while also potentially influencing the electrophilicity of the sulfonate group.

Table 4: Hypothetical In Silico Tuning of this compound Derivatives

| Substituent on Phenyl Ring | Predicted Effect on HOMO Energy | Predicted Effect on Reactivity |

| -NO₂ (para) | Decrease | Decreased aromatic nucleophilicity |

| -OCH₃ (para) | Increase | Increased aromatic nucleophilicity |

| -Cl (meta) | Decrease | Decreased aromatic nucleophilicity |

Note: This table presents hypothetical predictions based on established principles of electronic effects in organic chemistry.

Quantitative Structure-Activity Relationships (QSAR) in Related Sulfonate Reactivity

The fundamental principle of QSAR is that the reactivity of a chemical is a function of its molecular structure. By quantifying structural features as numerical descriptors, it is possible to build mathematical models that predict the reactivity of new or untested compounds. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

In a similar vein, QSAR models have been developed to predict the hydrolytic stability of ester-containing compounds. For instance, a study on 37 benzoglycolamide ester prodrugs established a QSAR model to predict their hydrolytic rate constants. nih.gov The model identified the charge on the amide nitrogen, the lipophilic parameter (log P), and the nucleophilic frontal density as key descriptors influencing the rate of ester hydrolysis. nih.gov This highlights the importance of electronic and lipophilic properties in determining the stability and reactivity of the ester functional group.

Furthermore, research into the reactivity of α,β-unsaturated esters has shown that their toxicity is correlated with electronic parameters such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the partial charges on the carbon atoms at the reactive center. europa.eu This indicates that the electrophilic nature of these esters, a key determinant of their reactivity, can be effectively modeled using QSAR. europa.eu

Studies on the nucleophilic substitution at the sulfur atom in arenesulfonyl chlorides, which are precursors to sulfonate esters, have also provided valuable insights. The chloride-chloride exchange reaction in a series of 22 arenesulfonyl chlorides was investigated, and the reaction rates were found to follow the Hammett equation, with a positive ρ-value of +2.02. nih.gov This indicates that electron-withdrawing substituents on the aromatic ring accelerate the reaction by stabilizing the transition state. nih.gov Interestingly, ortho-alkyl substituted sulfonyl chlorides showed an enhanced reactivity, which was attributed to a rigid and sterically congested ground state structure. nih.gov These findings demonstrate the significant role of both electronic and steric effects in determining the reactivity at the sulfonyl sulfur.

The following table summarizes key descriptors and findings from representative QSAR studies on the reactivity of sulfonate and ester compounds, which can be considered relevant for understanding the potential reactivity of this compound.

| Compound Class | Predicted Activity/Reactivity | Key QSAR Descriptors | Key Findings | Reference |

| Sulfonate Esters | Skin Sensitization | Electrophilicity (RAI), Hydrophobicity | Higher hydrophobicity can decrease sensitization potential by retaining the compound in the stratum corneum. | nih.gov |

| Benzoglycolamide Ester Prodrugs | Hydrolytic Rate Constant | Charge on Amide Nitrogen, log P, Nucleophilic Frontal Density | Electronic and lipophilic properties are crucial for predicting hydrolytic stability. | nih.gov |

| α,β-Unsaturated Esters | Hepatocyte Toxicity (related to reactivity) | ELUMO, Partial Atomic Charges | Toxicity is correlated with electronic parameters reflecting electrophilic reactivity. | europa.eu |

| Arenesulfonyl Chlorides | Nucleophilic Substitution Rate | Hammett Substituent Constants (σ), Steric Parameters | Electron-withdrawing groups accelerate the reaction; ortho-alkyl groups enhance reactivity due to ground-state strain. | nih.gov |

Future Directions and Emerging Research Avenues for Phenyl Cyanomethanesulfonate

Expansion into Sustainable and Biocatalytic Synthesis Methodologies

Currently, there is no specific published research on the development of sustainable or biocatalytic methods for the synthesis of phenyl cyanomethanesulfonate. While the field of green chemistry is actively exploring enzymatic and other biocatalytic approaches for the synthesis of sulfonated compounds to reduce environmental impact, these efforts have not yet been specifically applied to this compound. The development of such methodologies would represent a significant advancement, potentially offering milder reaction conditions and improved atom economy.

Development of this compound Analogues with Tunable Reactivity Profiles

The synthesis and study of analogues of this compound with tailored reactivity are not documented in the available literature. The creation of such analogues, for example by introducing various substituents on the phenyl ring, could provide a valuable toolkit for chemists, allowing for fine-tuning of the compound's electrophilicity and leaving group ability. This would broaden its applicability in organic synthesis, but research in this specific area has not been reported.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Applications

There is no evidence in the scientific literature of the integration of this compound into flow chemistry or automated synthesis platforms. While flow chemistry is a rapidly growing field that offers advantages in terms of safety, scalability, and efficiency for the production of various chemicals, its application to the synthesis or transformation of this compound has not been explored in published studies. Such integration could enable more efficient and controlled production and use of this reagent.

Exploration of Novel Catalytic Systems for this compound Transformations

The exploration of novel catalytic systems to mediate reactions involving this compound is another area where research is lacking. While the Pinner reaction provides a classical route for its transformation, the development of new catalytic methods could unlock novel reaction pathways and applications. Research into metal-based or organocatalytic systems for the activation or functionalization of this compound has not been reported.

Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Studies of this compound Reactions

Detailed mechanistic studies of reactions involving this compound using advanced spectroscopic and analytical techniques are not available in the current body of scientific literature. In situ monitoring techniques such as process IR, Raman spectroscopy, and advanced mass spectrometry could provide valuable insights into the reaction kinetics and intermediates of its transformations. However, such dedicated studies on this specific compound have not been published.

Q & A

Q. What statistical approaches are recommended for optimizing this compound-based extraction protocols in environmental samples?

- Methodological Answer : Response surface methodology (RSM) with a Box-Behnken design balances efficiency and resource use. Variables include extraction time, solvent volume, and temperature. Validate with spike-recovery experiments in matrices (e.g., soil, water). Use hierarchical clustering to group co-extracted interferents and adjust clean-up steps (e.g., SPE with ENVI-18 cartridges) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.